The synthesis of 6-Chloro-5-methylpyridin-3-yl acetate can be achieved through several methods, primarily involving the chlorination of 5-methylpyridin-3-ol followed by acetylation.
This two-step synthesis is efficient and allows for high yields when optimized for reaction time and temperature.
The molecular structure of 6-Chloro-5-methylpyridin-3-yl acetate features a pyridine ring with three substituents:
The compound has a planar structure typical of aromatic systems, with bond angles close to due to sp hybridization in the pyridine ring. The presence of the electronegative chlorine atom increases the electron-withdrawing character of the ring, which can affect its reactivity in subsequent chemical reactions.
6-Chloro-5-methylpyridin-3-yl acetate is involved in several types of chemical reactions:
These reactions highlight its utility as a versatile intermediate in organic synthesis.
The mechanism of action for 6-Chloro-5-methylpyridin-3-yloacetate is primarily related to its reactivity towards biological targets. The chlorine and acetate groups enhance its ability to interact with enzymes or receptors:
The physical and chemical properties of 6-Chloro-5-methylpyridin-3-yloacetate include:
| Property | Value |
|---|---|
| Molecular Weight | 185.58 g/mol |
| Melting Point | Approximately 90 °C |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) |
| Density | Approximately 1.2 g/cm³ |
| Boiling Point | Not extensively documented but expected around 250 °C |
These properties influence its handling, storage, and application in various synthetic processes.
6-Chloro-5-methylpyridin-3-yloacetate has several scientific applications:
6-Chloro-5-methylpyridin-3-yl acetate (CAS No. 54232-04-1) is a substituted pyridine derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol [3]. Its systematic IUPAC name designates the pyridine ring numbering: the acetate group (-OC(O)CH₃) is attached to position 3, chlorine to position 6, and a methyl group (-CH₃) to position 5. The SMILES notation "CC1=C(Cl)N=CC(OC(C)=O)=C1" precisely encodes this connectivity [3]. This structure embodies three key features:
Table 1: Core Chemical Identifiers of 6-Chloro-5-methylpyridin-3-yl acetate
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 54232-04-1 | [3] |
| Molecular Formula | C₈H₈ClNO₂ | [1] [3] |
| Systematic Name | (6-Chloro-5-methylpyridin-3-yl) acetate | [3] |
| Molecular Weight | 185.61 g/mol | [3] |
| SMILES | CC1=C(Cl)N=CC(OC(C)=O)=C1 | [3] |
| Monoisotopic Mass | 185.0242 Da | [1] |
The synthesis of halogenated pyridine acetates emerged during the 1970–1990s alongside advances in regioselective pyridine functionalization. While the exact discovery timeline of 6-chloro-5-methylpyridin-3-yl acetate is not fully documented in public literature, its patent appearances and commercial availability by the early 2000s reflect its utility as a synthetic intermediate [3] [9]. This period marked intensive exploration of pyridine chemistry driven by pharmaceutical needs, with nitrogen heterocycles identified in >60% of small-molecule drugs by 2014 [6]. The specific combination of chloro and acetoxy groups at adjacent positions on the pyridine ring represented a strategic innovation: the acetate acts as a protecting group for the phenolic hydroxyl (ultimately hydrolyzable to 6-chloro-5-methylpyridin-3-ol) while also enabling direct nucleophilic acyl substitution. Such masked polar groups improved the lipophilicity and membrane permeability of intermediates during multi-step syntheses, addressing a key challenge in heterocyclic chemistry [6] [8].
This compound serves as a versatile synthon (synthetic building block) in medicinal chemistry due to its orthogonal reactive sites. Key roles include:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2